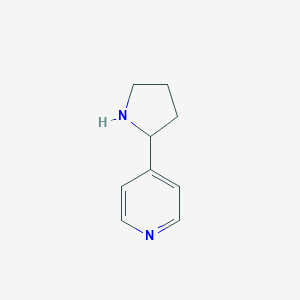

4-Pirrolidin-2-ilpiridina

Descripción general

Descripción

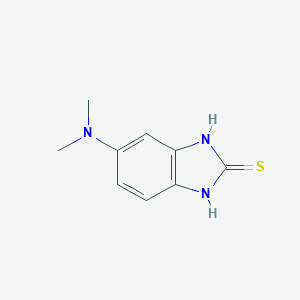

4-Pyrrolidin-2-ylpyridine, also known as 4-Pyrrolidin-2-ylpyridine, is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Pyrrolidin-2-ylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Pyrrolidin-2-ylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyrrolidin-2-ylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Optimización de la Geometría Molecular

La geometría molecular de la 4-Pirrolidin-2-ilpiridina se ha optimizado teóricamente utilizando la Teoría del Funcional de Densidad (DFT) con el enfoque estándar B3LYP y el conjunto de bases, 6-311++G (d,p) . Esta optimización es crucial para comprender la estructura y las propiedades de la molécula .

Análisis de las Propiedades Electrónicas

El análisis HOMO–LUMO de la this compound se ha llevado a cabo para comprender la actividad química y las propiedades electrónicas del compuesto . La brecha HOMO–LUMO más pequeña se obtuvo para la fase gaseosa (5.6486) .

Análisis de Orbitales de Enlace Natural (NBO)

La interconexión de enlace de los fragmentos de la this compound se logra mediante Orbitales de Enlace Natural (NBO). La estabilidad y la reactividad química del compuesto dependen de los orbitales moleculares de frontera .

Análisis del Potencial Electroestático Molecular (MEP)

El Potencial Electroestático Molecular (MEP) de la this compound se ha determinado para identificar los puntos nucleofílicos y electrofílicos junto con las áreas de transmisión de carga 3D .

Análisis de Propiedades de Respuesta No Lineal

Las propiedades de respuesta no lineal de la this compound se han analizado en una variedad de disolventes. El momento dipolar, la polarizabilidad y la hiperpolarizabilidad de primer orden del agua son los valores más altos entre los disolventes seleccionados .

Análisis UV–Vis

Diferentes disolventes soportaron el análisis UV–Vis empleando la técnica TD-DFT y se logró la absorción de la longitud de onda máxima .

Análisis de Acoplamiento

El análisis de acoplamiento de la this compound se ha investigado utilizando procedimientos de modelado molecular. Este análisis es crucial para comprender la interacción del compuesto con los objetivos biológicos .

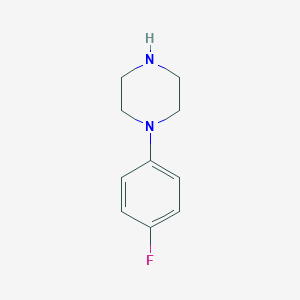

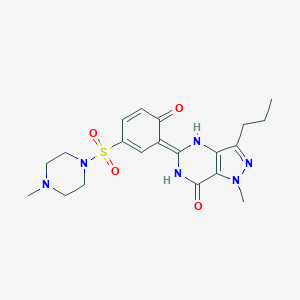

Descubrimiento de Fármacos

El anillo de pirrolidina, que es parte de la this compound, es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas<a aria-label="2: " data-citationid="1a9777

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that pyrrolidine derivatives, which include 4-pyrrolidin-2-ylpyridine, have been associated with a variety of bioactive molecules with target selectivity .

Mode of Action

It is known that the pyrrolidine ring and its derivatives can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .

Análisis Bioquímico

Biochemical Properties

4-Pyrrolidin-2-ylpyridine plays a significant role in various biochemical reactions. It acts as a base catalyst, facilitating reactions by donating electron pairs to electrophilic centers. This compound interacts with enzymes such as fructose 5-dehydrogenase, where it inhibits the enzyme’s activity by binding to its active site . Additionally, 4-Pyrrolidin-2-ylpyridine can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

4-Pyrrolidin-2-ylpyridine has notable effects on cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, 4-Pyrrolidin-2-ylpyridine can impact cell function by affecting the stability and activity of various proteins within the cell .

Molecular Mechanism

The mechanism of action of 4-Pyrrolidin-2-ylpyridine involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, inhibiting or activating their function. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . The binding interactions of 4-Pyrrolidin-2-ylpyridine with biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Pyrrolidin-2-ylpyridine can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that 4-Pyrrolidin-2-ylpyridine can have sustained effects on cellular function, including alterations in gene expression and protein activity . Its stability may decrease over time, leading to reduced efficacy in prolonged experiments .

Dosage Effects in Animal Models

The effects of 4-Pyrrolidin-2-ylpyridine vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, 4-Pyrrolidin-2-ylpyridine may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

4-Pyrrolidin-2-ylpyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This compound can also affect metabolic flux by altering the levels of key metabolites within the cell . The interactions of 4-Pyrrolidin-2-ylpyridine with cofactors and other enzymes play a crucial role in its metabolic effects .

Transport and Distribution

Within cells and tissues, 4-Pyrrolidin-2-ylpyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The localization and accumulation of 4-Pyrrolidin-2-ylpyridine within specific cellular compartments are influenced by its interactions with these transporters and proteins .

Subcellular Localization

The subcellular localization of 4-Pyrrolidin-2-ylpyridine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of 4-Pyrrolidin-2-ylpyridine within the cell can affect its interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

4-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGNPIOGJLCICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378004, DTXSID901305418 | |

| Record name | 4-pyrrolidin-2-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130343-15-6, 128562-25-4 | |

| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130343-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-pyrrolidin-2-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)

![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)

![2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B120400.png)